molecular formula C14H17N3O2 B1266537 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 28936-94-9

8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B1266537
CAS No.: 28936-94-9
M. Wt: 259.3 g/mol
InChI Key: ISFXLJGTXHSNDU-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione plays a significant role in biochemical reactions, particularly in the synthesis of spirohydantoins . It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of complex structures. The compound’s interactions with enzymes such as hydrolases and transferases are crucial for its function. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. For instance, it may enhance or inhibit the phosphorylation of specific proteins, thereby altering signal transduction pathways . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. It binds to the active site of enzymes, forming stable complexes that either inhibit or enhance enzymatic activity . This binding can lead to changes in gene expression by affecting the transcriptional machinery. The compound’s ability to form hydrogen bonds and hydrophobic interactions is key to its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under dry, room temperature conditions . Over extended periods, it may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzymatic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes . For instance, it may enhance the activity of enzymes involved in the synthesis of spirohydantoins, leading to increased production of these compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its biochemical effects . The compound’s ability to bind to specific proteins is key to its transport and distribution .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that guide the compound to its destination. The subcellular localization of the compound can influence its activity and function, as it interacts with specific biomolecules within these compartments .

Preparation Methods

The synthesis of 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves organic synthesis reactions and multi-step processes. One common method involves the reaction of benzylamine with a suitable cyclic anhydride under controlled conditions to form the desired spiro compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Comparison with Similar Compounds

8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c18-12-14(16-13(19)15-12)6-8-17(9-7-14)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,15,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFXLJGTXHSNDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC(=O)N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90183134
Record name 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28936-94-9
Record name 8-(Phenylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28936-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028936949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 28936-94-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167706
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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